(2-(3-Fluorophenyl)cyclopropyl)methanamine hydrochloride, also known as Cyclopropyl(3-fluorophenyl)methanamine hydrochloride, is a chemical compound with the molecular formula and a molecular weight of . This compound is classified under organic low-molecular-weight compounds and is notable for its potential applications in medicinal chemistry and biological research.
The synthesis of Cyclopropyl(3-fluorophenyl)methanamine hydrochloride typically involves several key steps:
The synthesis may utilize various catalysts and solvents, with optimized conditions to maximize yield and purity. Industrial methods often involve large-scale synthesis techniques that are refined for efficiency.
The molecular structure of Cyclopropyl(3-fluorophenyl)methanamine hydrochloride can be represented as follows:
InChI=1S/C10H12FN.ClH/c11-9-3-1-2-8(6-9)10(12)7-4-5-7;/h1-3,6-7,10H,4-5,12H2;1H
TXLZGGFBECOOQB-UHFFFAOYSA-N
.This structure indicates the presence of a cyclopropyl group attached to a phenyl ring that contains a fluorine atom at the para position relative to the cyclopropane.
Cyclopropyl(3-fluorophenyl)methanamine hydrochloride is capable of undergoing various chemical reactions:
These reactions are significant for modifying the compound's structure and enhancing its functional properties.
The mechanism of action for Cyclopropyl(3-fluorophenyl)methanamine hydrochloride involves its interaction with specific molecular targets within biological systems. It is believed to bind to certain receptors or enzymes, altering their activity and leading to various biological effects. The precise pathways and targets depend on the context of its application in research or therapeutic settings.
Cyclopropyl(3-fluorophenyl)methanamine hydrochloride has several scientific uses:
CAS No.: 14392-02-0
CAS No.: 13497-85-3
CAS No.: 3530-53-8
CAS No.: 145563-68-4
CAS No.: 35589-37-8
CAS No.: 3459-94-7